molecular formula C9H16N2O B13013198 (R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one

(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one

Cat. No.: B13013198
M. Wt: 168.24 g/mol
InChI Key: SRJSIBBTFOUUPT-SSDOTTSWSA-N
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Description

®-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes a pyrazine ring and a pyrrolo ring, making it a versatile scaffold for chemical modifications and functionalizations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diamine and a diketone, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved often include signal transduction mechanisms, where the compound modulates the activity of key proteins and enzymes, leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

    7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one: Lacks the ®-configuration, which may affect its biological activity and binding properties.

    Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one: Lacks the dimethyl substitution, which may influence its chemical reactivity and stability.

Uniqueness

®-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in the design of new drugs and materials.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

(8aR)-7,7-dimethyl-1,2,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-one

InChI

InChI=1S/C9H16N2O/c1-9(2)3-7-4-10-8(12)5-11(7)6-9/h7H,3-6H2,1-2H3,(H,10,12)/t7-/m1/s1

InChI Key

SRJSIBBTFOUUPT-SSDOTTSWSA-N

Isomeric SMILES

CC1(C[C@@H]2CNC(=O)CN2C1)C

Canonical SMILES

CC1(CC2CNC(=O)CN2C1)C

Origin of Product

United States

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